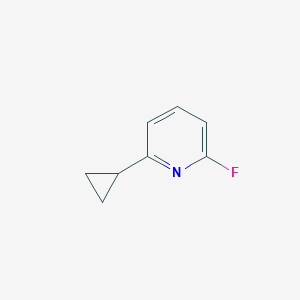

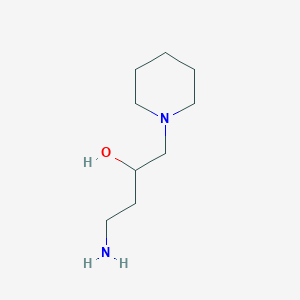

4-Amino-1-(piperidin-1-yl)butan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions. For instance, the one-step synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans is achieved through the condensation of 4-piperidinones, 5-pyrazolones, and malononitrile. This reaction can be carried out both chemically and electrochemically, with the latter offering milder conditions and slightly higher yields . This suggests that the synthesis of 4-Amino-1-(piperidin-1-yl)butan-2-ol could potentially be optimized through similar multi-component reactions or electrochemical methods.

Molecular Structure Analysis

The molecular structure of compounds related to this compound is complex, with multiple functional groups influencing their reactivity and stereochemistry. For example, the stereochemistry of the cyclization process in the synthesis of 4-aminotetrahydropyridines depends on the nature of the N-substituent of the imine . This indicates that the molecular structure of this compound, with its piperidine ring and amino group, would also likely exhibit specific stereochemical properties that could affect its reactivity and potential applications.

Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives can be quite diverse. The synthesis of 4-aminotetrahydropyridines involves the imino Diels-Alder reaction, which is a cycloaddition reaction that forms a six-membered ring . This type of reaction is stereoselective and can lead to the formation of 4-piperidone derivatives upon hydrolysis. Therefore, it is plausible that this compound could also participate in similar cycloaddition reactions, potentially leading to a variety of derivatives.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly discussed in the provided papers, we can infer that the presence of functional groups such as the amino and hydroxyl groups would impart certain characteristics. These groups are likely to influence the compound's solubility, boiling and melting points, and its ability to form hydrogen bonds. Additionally, the piperidine ring could contribute to the compound's stability and reactivity, potentially making it a versatile intermediate in organic synthesis.

科学的研究の応用

Polymer Science and Drug Delivery

Degradable Poly(β-amino esters) : Research by Lynn and Langer (2000) focused on the synthesis and characterization of poly(β-amino esters) through the addition of piperidine derivatives to 1,4-butanediol diacrylate. These polymers, which degrade into β-amino acids and 1,4-butanediol, showed potential as noncytotoxic materials for drug delivery systems, particularly due to their ability to form complexes with plasmid DNA, suggesting applications in gene therapy (Lynn & Langer, 2000).

pH-sensitive Polymers : Kim et al. (2005) developed pH-sensitive and biodegradable polymers by controlling the molecular weight during synthesis, employing a process that includes piperazine, a compound structurally related to 4-Amino-1-(piperidin-1-yl)butan-2-ol. These materials could be highly relevant for pH-responsive drug carriers, enhancing targeted drug delivery capabilities (Kim et al., 2005).

Molecular Sensors

Reversible Fluorescence Probes : Wang, Ni, and Shao (2016) synthesized a reversible fluorescent probe incorporating 4-amino-2,2,6,6-tetramethyl-piperidin-1-ol, a structural analog of this compound, demonstrating its application in detecting the ClO^(-)/AA redox cycle within living cells. This research highlights the compound's potential in developing sensitive tools for cellular and molecular biology studies (Wang, Ni, & Shao, 2016).

Synthetic Chemistry

Synthesis of Chiral Compounds : Marin et al. (2004) utilized derivatives of piperidine in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine, highlighting the role of this compound related compounds in synthesizing complex chiral molecules. This work is significant for the development of novel pharmaceuticals and chiral catalysts (Marin et al., 2004).

Advanced Materials

Dendritic Melamines : Sacalis et al. (2019) reported the synthesis of novel dendritic G-2 melamines comprising piperidine motifs, demonstrating the utility of piperidine derivatives in constructing complex molecular architectures. These materials have potential applications in nanotechnology and materials science (Sacalis et al., 2019).

作用機序

Target of Action

It’s known that piperidine derivatives, which include 4-amino-1-(piperidin-1-yl)butan-2-ol, are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

Piperidine derivatives have been shown to interact with their targets in a variety of ways, leading to changes in cellular function .

Biochemical Pathways

Piperidine derivatives are known to influence a wide range of biochemical pathways, leading to various downstream effects .

Result of Action

Piperidine derivatives have been shown to have a wide range of biological activities .

特性

IUPAC Name |

4-amino-1-piperidin-1-ylbutan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c10-5-4-9(12)8-11-6-2-1-3-7-11/h9,12H,1-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZOHTWQVTOIXNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(CCN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[3-(1,3-benzodioxol-5-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2529285.png)

![1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine](/img/structure/B2529287.png)

![1-[2-(4-Chlorophenoxy)ethyl]-4-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2529288.png)

![1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methoxyethan-1-one](/img/structure/B2529289.png)

![7-bromo-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2529294.png)